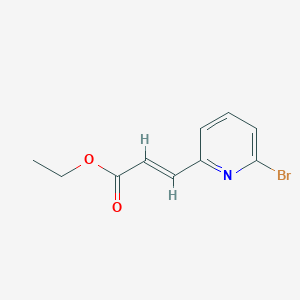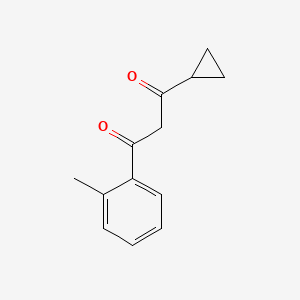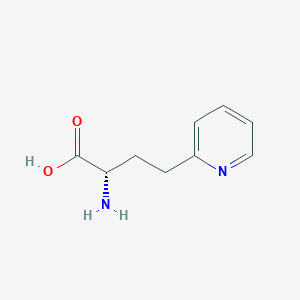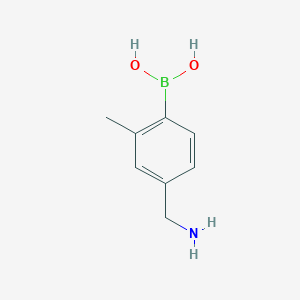
(4-(Aminomethyl)-2-methylphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Aminomethyl)-2-methylphenyl)boronic acid is an organic compound that belongs to the class of boronic acids Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Aminomethyl)-2-methylphenyl)boronic acid typically involves the hydroboration of an appropriate precursor. One common method is the hydrogenation reduction of 4-nitrobenzene boronic acid under an atmosphere of hydrogen and a palladium-carbon catalyst . This process yields 4-aminophenylboronic acid, which can then undergo further reactions to introduce the aminomethyl and methyl groups.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(4-(Aminomethyl)-2-methylphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Hydrogen gas and palladium-carbon catalyst are typically used for reduction reactions.
Substitution: Palladium catalysts and bases such as potassium carbonate are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include boronic esters, borates, and various substituted aromatic compounds depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(4-(Aminomethyl)-2-methylphenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-(Aminomethyl)-2-methylphenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the development of sensors and inhibitors. The boron atom in the compound can interact with hydroxyl groups on target molecules, forming stable complexes that can modulate the activity of enzymes and other biological targets .
Comparison with Similar Compounds
Similar Compounds
4-Aminophenylboronic acid: Similar in structure but lacks the aminomethyl and methyl groups.
Phenylboronic acid: A simpler boronic acid without the amino and methyl substitutions.
4-(Trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group instead of an aminomethyl group, resulting in different reactivity and applications.
Uniqueness
(4-(Aminomethyl)-2-methylphenyl)boronic acid is unique due to its specific functional groups that allow for versatile reactivity and applications. The presence of the aminomethyl group enhances its ability to form stable complexes with biological molecules, making it particularly useful in medicinal chemistry and biological research.
Properties
Molecular Formula |
C8H12BNO2 |
|---|---|
Molecular Weight |
165.00 g/mol |
IUPAC Name |
[4-(aminomethyl)-2-methylphenyl]boronic acid |
InChI |
InChI=1S/C8H12BNO2/c1-6-4-7(5-10)2-3-8(6)9(11)12/h2-4,11-12H,5,10H2,1H3 |
InChI Key |
HSGCBEVIVPJCDJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)CN)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


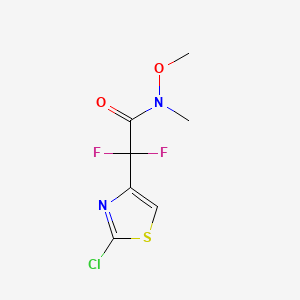
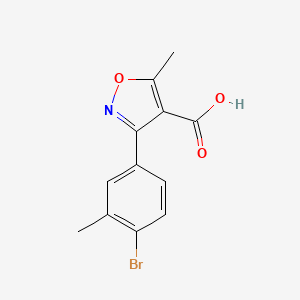
![5-[2-Fluoro-4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B13628734.png)
![2-({1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)benzoic acid](/img/structure/B13628737.png)
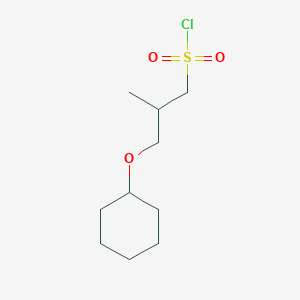
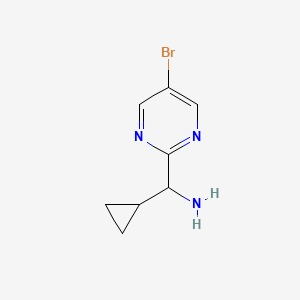
![2-Tert-butyl4-methyl2,8-diazaspiro[4.5]decane-2,4-dicarboxylate](/img/structure/B13628752.png)
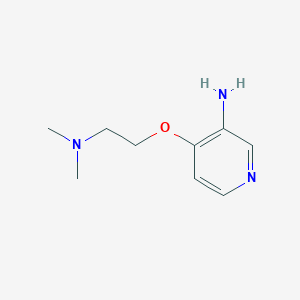
![2-Methylpyrazolo[1,5-a]pyrimidin-6-ol](/img/structure/B13628765.png)
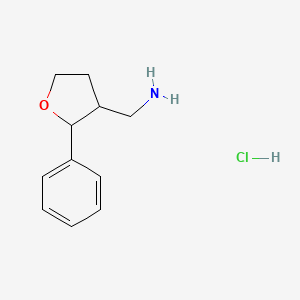
![2-{1-[2-(dimethylamino)ethyl]-5,6-dimethoxy-1H-1,3-benzodiazol-2-yl}ethan-1-aminetrihydrochloride](/img/structure/B13628782.png)
